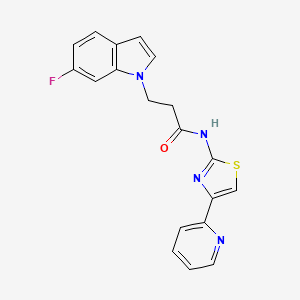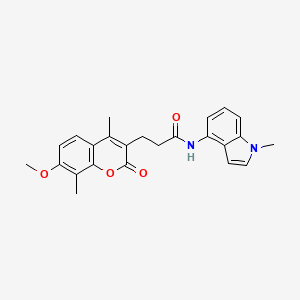![molecular formula C12H14N4OS2 B12174224 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B12174224.png)
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, 1,3,4-thiadiazole derivatives have shown promise as antimicrobial agents, with activity against bacteria such as E. coli and B. mycoides, as well as fungi like C. albicans . These compounds have also been investigated for their potential use as anthelmintic, antiarthropodal, and fungicidal agents .
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with the synthesis and function of essential biomolecules in microorganisms, leading to their inhibition or death . The specific molecular targets and pathways involved may vary depending on the type of microorganism and the specific 1,3,4-thiadiazole derivative being studied.
Comparison with Similar Compounds
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as those synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one These compounds share similar chemical structures and biological activities but may differ in their specific applications and effectiveness
Properties
Molecular Formula |
C12H14N4OS2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14N4OS2/c1-6-9(18-7(2)13-6)5-10(17)14-12-16-15-11(19-12)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,16,17) |
InChI Key |
UJHQFEJHLBVWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12174141.png)




![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B12174193.png)

![5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174202.png)

![1-(4-Methoxyphenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12174212.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide](/img/structure/B12174239.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B12174240.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12174246.png)
